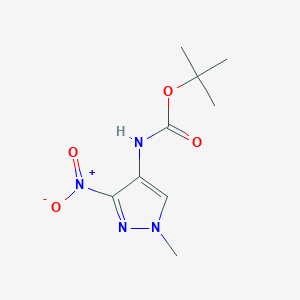

tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate

説明

tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is a pyrazole-based compound characterized by a tert-butyl carbamate group at position 4, a methyl substituent at position 1, and a nitro group at position 3 of the pyrazole ring. This structural configuration confers unique chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and drug discovery. The nitro group enhances electrophilicity, while the carbamate moiety serves as a protective group or pharmacophore in medicinal chemistry applications .

特性

IUPAC Name |

tert-butyl N-(1-methyl-3-nitropyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-12(4)11-7(6)13(15)16/h5H,1-4H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDBEUZLKYRVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methyl-3-nitro-1H-pyrazole.

Reaction Conditions: The reaction involves the formation of a carbamate linkage through nucleophilic substitution. tert-Butyl carbamate reacts with 1-methyl-3-nitro-1H-pyrazole in the presence of a suitable base like sodium hydride or potassium carbonate.

Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Industrial production of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

反応の種類:

酸化: 化合物中のニトロ基は、還元されてアミノ誘導体を形成することができます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの試薬を使用して還元することができます。

置換: ピラゾール環上のメチル基は、求電子置換反応によって他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムを酸化反応に使用することができます。

還元: 水素ガスと炭素上のパラジウム(Pd/C)または酢酸中の鉄粉は、一般的な還元剤です。

置換: 臭素または塩素などの求電子試薬を置換反応に使用することができます。

主要な生成物:

還元生成物: ピラゾール環のアミノ誘導体。

置換生成物: ハロゲン化ピラゾール誘導体。

科学的研究の応用

化学:

複雑な分子の合成: tert-ブチル(1-メチル-3-ニトロ-1H-ピラゾール-4-イル)カルバメートは、より複雑な有機分子の合成における中間体として使用されます。

生物学:

酵素阻害研究: この化合物は、特定の酵素を阻害する可能性について研究されており、創薬に役立ちます。

医学:

創薬: これは、特に炎症性疾患や感染症を標的にした新しい医薬品の開発のための足場として役立ちます。

産業:

材料科学: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発における可能性について調査されています。

作用機序

類似の化合物との比較

類似の化合物:

tert-ブチル(1-メチル-1H-ピラゾール-4-イル)カルバメート: ニトロ基がなく、反応性と用途が異なります。

tert-ブチル(3-ニトロ-1H-ピラゾール-4-イル)カルバメート: ニトロ基が異なる位置にあり、化学的性質が異なります。

tert-ブチル(1-メチル-3-アミノ-1H-ピラゾール-4-イル)カルバメート: ニトロ基の代わりにアミノ基を含み、生物学的活性が異なります。

独自性:

tert-ブチル(1-メチル-3-ニトロ-1H-ピラゾール-4-イル)カルバメートは、ニトロ基とカルバメート部分の両方が存在するため、独特です。これにより、明確な化学反応性と潜在的な生物学的活性が得られます。これらの官能基の組み合わせにより、研究や産業におけるさまざまな用途に適した多用途の化合物となっています。

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Positional Isomerism : The nitro group's position significantly impacts biological activity. For example, tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate shows kinase inhibition, while its positional isomer with nitro at position 5 exhibits reduced metabolic stability .

Substituent Effects : Replacement of the nitro group with chloro (as in tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate) shifts activity toward antimicrobial applications due to altered electrophilicity .

Alkyl Chain Modifications: Ethyl or propyl substituents at position 1 (e.g., tert-butyl (3-amino-1-ethyl-1H-pyrazol-4-yl)carbamate) enhance lipophilicity, improving bioavailability and analgesic properties .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | LogP | Solubility (mg/mL) | Half-life (h) | Target Enzymes |

|---|---|---|---|---|

| tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate | 1.8 | 0.32 | 4.2 | Kinases, cytochrome P450 |

| tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate | 2.1 | 0.18 | 5.8 | Bacterial topoisomerase IV |

| tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | 1.5 | 0.45 | 3.1 | Tubulin, DNA repair enzymes |

Notable Trends:

生物活性

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This compound contains a nitro group at the 3-position of the pyrazole ring and a tert-butyl carbamate moiety, which contribute to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally carried out in an organic solvent like dichloromethane at room temperature, followed by purification techniques such as recrystallization or chromatography .

Anticancer Properties

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer activities. For example, one study demonstrated that derivatives based on the 1H-pyrazole scaffold could inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds were shown to induce apoptosis and enhance caspase activity, suggesting their potential as anticancer agents .

The mechanism through which tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate exerts its biological effects may involve its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, potentially allowing the compound to engage in hydrogen bonding with biological macromolecules, thereby modulating various biochemical pathways .

Agrochemical Applications

In addition to its medicinal properties, this compound is also utilized in agricultural formulations. Its biological activity makes it suitable for use in pesticides and herbicides, where it can act against various pests and weeds .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。